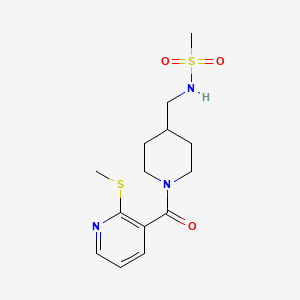

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S2/c1-21-13-12(4-3-7-15-13)14(18)17-8-5-11(6-9-17)10-16-22(2,19)20/h3-4,7,11,16H,5-6,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIUSAUZDJNVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the nicotinoyl and methylthio groups. The final step involves the addition of the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Análisis De Reacciones Químicas

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of various chemical products .

Mecanismo De Acción

The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its biological activity by interacting with various receptors and enzymes in the body. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate certain signaling pathways involved in inflammation and cancer .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Goxalapladib (CAS-412950-27-7)

Structural Features :

- Core: 1,8-Naphthyridine (4-oxo-1,8-naphthyridin-1(4H)-yl) vs. nicotinoyl (pyridine-3-carbonyl) in the target compound.

- Substituents: A trifluoromethyl biphenyl group and a 2-methoxyethyl-piperidine moiety . The target compound replaces these with a methylthio-nicotinoyl group and a simpler methanesulfonamide chain.

- Molecular Weight : Goxalapladib (718.80 g/mol) is significantly larger than the target compound, likely due to its extended aromatic and fluorinated substituents .

1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8)

Structural Features :

- Core: Bicyclo[2.2.1]heptane (norbornane derivative) vs. piperidine in the target compound.

- Substituents: A dimethyl sulfonamide group, lacking the nicotinoyl or methylthio functionalities .

Functional Implications :

- The rigid bicyclic core in Compound 8 may confer distinct conformational preferences compared to the flexible piperidine in the target compound. This could influence binding affinity to sterically constrained targets.

Key Comparative Data

Research Findings and Mechanistic Insights

- Goxalapladib: Demonstrated efficacy in atherosclerosis models via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, reducing vascular inflammation . The target compound’s nicotinoyl group may similarly target NAD+-dependent enzymes but with distinct selectivity.

- Metabolic Stability : The methylthio group in the target compound could enhance resistance to oxidative metabolism compared to Goxalapladib’s methoxyethyl chain, which is prone to demethylation.

Actividad Biológica

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide (CAS No. 1234940-05-6) is a compound that has garnered interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide features a piperidine ring, a methylthio group, and a methanesulfonamide moiety. The structural complexity contributes to its diverse biological activities.

The primary target of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide is Hypoxia-inducible factor 1 (HIF-1) . This compound interacts with HIF-1α, influencing tumor cell behavior, particularly in hypoxic conditions common in hepatic cancer cells.

Key Effects:

- Induction of Apoptosis : The compound promotes apoptosis in tumor cells by upregulating cleaved caspase-3 and the expression of the downstream target gene p21.

- Regulation of Gene Expression : It affects a series of adaptation genes under hypoxic conditions, facilitating cellular responses to low oxygen levels.

Biological Activities

Research indicates that N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide exhibits various biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting tumor growth by modulating the HIF pathway.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, though detailed investigations are needed.

- Anti-inflammatory Effects : The compound may reduce inflammation through its interaction with specific biochemical pathways.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

Comparative Analysis with Similar Compounds

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide can be compared with other piperidine derivatives such as:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Piperine | Antioxidant, anti-inflammatory | Modulates various signaling pathways |

| Evodiamine | Anticancer | Induces apoptosis through different pathways |

| Berberine | Antimicrobial, anti-inflammatory | Affects metabolic pathways and gene expression |

This comparative analysis highlights the unique attributes of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)methanesulfonamide, particularly its specific interactions with HIF signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.